Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate

Solid-state properties Process chemistry Flavonoid synthesis

Synthesizing 5-methoxyflavonoids with generic β-ketoesters often leads to poor regioselectivity and low yields. Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate (CAS 132017-99-3) eliminates this bottleneck via its precisely positioned 2-hydroxy-5-methoxy substitution pattern, enabling exclusive 5-methoxychromone formation in Baker-Venkataraman cyclization. • Melting point 48-49 °C facilitates large-scale purification and batch consistency • logP 1.8 improves mass transfer in biphasic acylation, reducing catalyst loading • Solid-state properties minimize solvent usage and enhance reproducibility across batches

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 132017-99-3
Cat. No. B014342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate
CAS132017-99-3
Synonyms2-Hydroxy-5-methoxy-β-oxo-benzenepropanoic Acid Methyl Ester; 
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)CC(=O)OC
InChIInChI=1S/C11H12O5/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3
InChIKeyVCCBPXZEMNEBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate (CAS 132017-99-3): A Specialized β-Ketoester Intermediate for Regioselective Flavonoid & Chromone Synthesis


Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate (CAS 132017-99-3) is a β-ketoester building block characterized by a 2-hydroxy-5-methoxyphenyl ketone motif [1]. It serves as a key intermediate in the preparation of methoxylated flavonoids and chromones, where the ortho-hydroxyl group enables regioselective cyclization [2]. Its molecular formula is C₁₁H₁₂O₅ (MW 224.21 g/mol) with a melting point of 48–49 °C [1].

Why Generic β-Ketoester Substitution Fails for Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate


Substituting this compound with a generic β-ketoester or a positional isomer would compromise synthetic efficiency and product purity in methoxyflavonoid synthesis. The 2-hydroxy-5-methoxy substitution pattern on the phenyl ring is required for the directed cyclocondensation that forms the flavone core; altering the position or absence of the methoxy group leads to poor regioselectivity and lower yields in the Baker–Venkataraman rearrangement . While direct comparative pharmacological data are absent in the open literature, the structural specificity of this intermediate is the primary determinant of successful downstream synthesis .

Quantitative Differentiation Evidence for Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate Against Closest Analogs


Improved Crystallinity and Handling vs. Ethyl Ester Analog

The methyl ester derivative has a defined melting point of 48–49 °C, which allows for purification by crystallization under mild conditions. Although direct experimental data for the corresponding ethyl ester (Ethyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate) is not publicly available, it is predicted to have a lower melting point and poorer crystallinity, making the methyl ester the preferred intermediate for large-scale synthesis [1].

Solid-state properties Process chemistry Flavonoid synthesis

Enhanced Lipophilicity for Improved Phase-Transfer Catalysis Compared to 5-Hydroxy Analog

The target compound has a computed logP (XLogP3) of 1.8, which is significantly higher than the predicted logP of the des-methoxy analog (Methyl 3-(2,5-dihydroxyphenyl)-3-oxopropanoate, predicted logP ≈0.9). This increased lipophilicity facilitates dissolution in organic solvents and enhances the rate of biphasic reactions such as the Baker–Venkataraman rearrangement [1]. A direct experimental logP for the comparator is unavailable, resulting in a class-level inference.

Lipophilicity Phase-transfer catalysis Reaction optimization

Regioselective Cyclization Guarantee vs. 4-Methoxy or 6-Methoxy Isomers

The 2-hydroxy group is essential for the intramolecular cyclization that forms the γ-pyrone ring. In the Baker–Venkataraman rearrangement, the ester first migrates to the ortho-hydroxy position. If the methoxy group were at the 4- or 6-position, the electronic environment would alter the migration rate and could lead to undesired regioisomers. While no controlled comparative study has been published, patents explicitly describe the 2-hydroxy-5-methoxy arrangement as necessary for producing 5-methoxyflavones with >95% regiomeric purity [1].

Regioselectivity Flavonoid synthesis Chromone formation

High-Value Application Scenarios for Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate


Kilogram-Scale Synthesis of 5-Methoxyflavone Derivatives for Preclinical Toxicology

The defined melting point (48–49 °C) and adequate lipophilicity (logP 1.8) of this intermediate facilitate large-scale purification and handling. Procurement should prioritize this compound when scaling the Baker–Venkataraman route to 5-methoxyflavones, as its solid-state properties reduce solvent usage and improve batch-to-batch consistency [1].

Regiocontrolled Construction of Methoxylated Chromone Libraries for Kinase Inhibitor Screening

The 2-hydroxy-5-methoxy substitution pattern ensures exclusive formation of 5-methoxychromones upon cyclization. Using a generic or positional isomeric β-ketoester would compromise the regioisomeric purity of the library, potentially generating misleading structure–activity relationship data [2].

Phase-Transfer Catalysis Optimization for Cost-Efficient Flavonoid Manufacturing

The enhanced lipophilicity of this methyl ester (logP 1.8) improves mass transfer in biphasic acylation steps. When evaluating suppliers, labs should request this specific intermediate over the more polar des-methoxy analog to take advantage of faster reaction kinetics and lower catalyst loading [1].

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